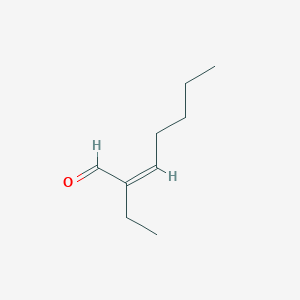

2-Ethyl-2-heptenal

Description

Structure

3D Structure

Properties

CAS No. |

10031-88-6 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2-ethylhept-2-enal |

InChI |

InChI=1S/C9H16O/c1-3-5-6-7-9(4-2)8-10/h7-8H,3-6H2,1-2H3 |

InChI Key |

RKQKOUYEJBHOFR-UHFFFAOYSA-N |

SMILES |

CCCCC=C(CC)C=O |

Isomeric SMILES |

CCCC/C=C(/CC)\C=O |

Canonical SMILES |

CCCCC=C(CC)C=O |

density |

0.891-0.898 |

Other CAS No. |

34210-19-0 |

physical_description |

colourless mobile liquid; powerful sharp-green aroma |

solubility |

Insoluble in water; slightly soluble in propylene glycol; soluble in oils soluble (in ethanol) |

Origin of Product |

United States |

Mechanistic Investigations and Degradation Pathways of 2 Ethyl 2 Heptenal

Ozonolysis and Atmospheric Degradation Mechanisms

Once released into the atmosphere, unsaturated aldehydes like 2-ethyl-2-heptenal are subject to degradation through several processes, including photolysis and reactions with OH and NO3 radicals. conicet.gov.ar In areas with significant ozone concentrations, ozonolysis becomes a particularly important degradation pathway. conicet.gov.ar The gas-phase oxidation of these aldehydes can contribute to the formation of secondary organic aerosols (SOA). conicet.gov.ar

Studies on the O3-initiated degradation of structurally similar long-chain 2-alkenals, such as (E)-2-heptenal, have been conducted in environmental simulation chambers to understand these atmospheric processes. conicet.gov.arresearchgate.net These experiments, performed in synthetic air, utilize techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the reactants and identify the resulting products. conicet.gov.arresearchgate.net

The ozonolysis of (E)-2-heptenal, a close structural analog of this compound, has been shown to yield specific primary products. conicet.gov.arresearchgate.net Investigations using FTIR spectroscopy identified glyoxal (B1671930) and pentanal as the main products from this reaction. conicet.gov.arresearchgate.net The molar yields for these products were determined to be (49 ± 4)% for glyoxal and (34 ± 3)% for pentanal. conicet.gov.arresearchgate.net In addition to these primary products, residual bands in the infrared spectra suggest the formation of 2-oxoaldehyde compounds. conicet.gov.arresearchgate.net

Table 1: Primary Products from the Ozonolysis of (E)-2-Heptenal

| Product | Molar Yield (%) |

| Glyoxal | 49 ± 4 |

| Pentanal | 34 ± 3 |

Data sourced from studies on (E)-2-heptenal in a 1080 L quartz-glass environmental chamber. conicet.gov.arresearchgate.net

The generally accepted mechanism for the ozonolysis of alkenes, including unsaturated aldehydes, is the Criegee mechanism. organic-chemistry.org This mechanism involves a 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond to form an unstable primary ozonide, also known as a molozonide or 1,2,3-trioxolane. organic-chemistry.orglibretexts.org This intermediate rapidly decomposes into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, often called the Criegee intermediate. organic-chemistry.org

The carbonyl oxide and the carbonyl compound can then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). organic-chemistry.org Depending on the reaction workup conditions, these intermediates are then converted to the final products. masterorganicchemistry.com A reductive workup yields aldehydes or ketones, while an oxidative workup leads to the formation of carboxylic acids. masterorganicchemistry.comyoutube.com For the ozonolysis of (E)-2-heptenal, the cleavage of the double bond results in the formation of pentanal from the alkyl chain and glyoxal from the portion of the molecule containing the aldehyde group. conicet.gov.ar

Non-Enzymatic Formation Mechanisms in Complex Matrices

This compound can be formed non-enzymatically, particularly in food systems during processing or storage. The primary pathway for its formation is through the thermal oxidation and degradation of lipids. rsc.org

Aldehydes are recognized as major volatile products of lipid oxidation in various foods, including meats and oils. rsc.org The formation of 2-heptenal has been observed during the heating of rapeseed oil, where its appearance is linked to the degradation of linoleic acid. nih.gov Studies on chicken fat have also detected (E)-2-heptenal as a product of thermal treatment, confirming that fats with more unsaturated components are more prone to producing such volatile compounds upon heating. rsc.org The oxidative degradation of polyunsaturated fatty acids is a key source of various aldehydes, which contribute to the aroma profile of heated foods. rsc.orgnih.gov

In complex chemical environments like heated oils, the products of lipid oxidation can undergo further reactions. One such reaction is intramolecular cyclization. For instance, a proposed mechanism for the formation of 2-alkyl furans, such as 2-pentylfuran (B1212448) and 2-ethylfuran, involves the intramolecular cyclization of a 4-hydroxy-2-alkenal intermediate. nih.gov This demonstrates that while aldehydes like this compound are formed from initial lipid cleavage, related hydroxy-aldehyde intermediates can cyclize to generate different heterocyclic compounds, further diversifying the chemical composition of the matrix. nih.gov

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating 2-Ethyl-2-heptenal from other volatile and semi-volatile compounds. The choice of technique is dictated by the sample matrix, required sensitivity, and the need for definitive identification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. glsciences.compherobase.com In this method, the sample is vaporized and passed through a long capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. As components exit the column, they enter the mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum serves as a unique "chemical fingerprint," allowing for positive identification by comparing it to spectral libraries. nih.gov

Table 1: Overview of GC-MS in Aldehyde Analysis

| Feature | Description | Relevance to this compound |

| Principle | Separation by gas chromatography followed by detection and identification using mass spectrometry. | Ideal for separating the volatile this compound from complex mixtures. |

| Identification | Based on matching the compound's mass spectrum with established library data (e.g., NIST). | Provides high confidence in identification. |

| Quantification | Achieved by comparing the peak area of the analyte to that of a known standard. | Allows for precise measurement of the compound's concentration. |

| Applications | Food and flavor analysis, environmental monitoring, biological sample analysis. pherobase.comnih.govnih.gov | Applicable to detecting this compound as a flavor component or potential biomarker. |

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly popular technique for the sensitive detection and profiling of VOCs. thegoodscentscompany.com It couples a gas chromatograph with an ion mobility spectrometer, adding a second dimension of separation. glsciences.com After initial separation in the GC column, compounds are ionized and enter a drift tube where they are separated again based on their size, shape, and charge—a property known as ion mobility. This results in a two-dimensional plot (GC retention time vs. IMS drift time), which provides a unique and highly specific fingerprint of the sample's volatile components. nist.gov

GC-IMS is particularly effective for analyzing complex samples where compounds might co-elute in a standard one-dimensional GC separation. Studies on food products like beef tallow (B1178427) and oysters have demonstrated the capability of GC-IMS to identify a wide array of volatile compounds, including aldehydes like (E)-2-heptenal, a structural isomer of this compound. nih.govnist.govresearchgate.net The technique's high sensitivity and resolving power make it a powerful tool for creating detailed volatile profiles and differentiating between samples. thegoodscentscompany.comglsciences.com

Table 2: Research Findings on Heptenal Detection using GC-IMS

| Study Subject | Finding | Identified Compound(s) | Reference |

| Beef Tallow | Identified as an important contributor to beef flavor. | (E)-2-heptenal | nih.govresearchgate.net |

| Oysters | Detected at higher levels in male oysters compared to female oysters. | (E)-2-heptenal | nist.gov |

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that is frequently coupled with GC-MS or GC-IMS. pherobase.com It utilizes a fused silica (B1680970) fiber coated with a sorbent material. The fiber is exposed to the sample, either by direct immersion or, more commonly for volatiles like this compound, to the headspace above the sample (HS-SPME). Volatile analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.

SPME offers significant advantages, including miniaturization, automation, and high enrichment factors, while eliminating the need for organic solvents. This "green" analytical approach is highly effective for extracting and concentrating VOCs from various solid and liquid matrices, making it an ideal front-end technique for the analysis of this compound. pherobase.com

Table 3: Principles and Advantages of SPME

| Aspect | Description |

| Extraction Principle | Analyte partitioning between the sample matrix and a stationary phase coated on a fiber. |

| Coupling | Easily coupled online with GC-MS and GC-IMS for seamless analysis. |

| Key Advantage | Solvent-free, reduces sample preparation time, and allows for high concentration of analytes. |

| Common Mode | Headspace SPME (HS-SPME) is ideal for volatile compounds like this compound. |

While mass spectrometry provides definitive identification, the Retention Index (RI) system offers a highly reproducible, complementary tool for tentative identification in gas chromatography. The RI converts a compound's retention time into a system-independent value by normalizing it against the retention times of a series of n-alkanes analyzed under the identical temperature program.

The calculation for a linear temperature-programmed run is given by the van den Dool and Kratz equation: Retention Index (I) = 100 × [ (t_R - t_R(Z)) / (t_R(Z+1) - t_R(Z)) ] + 100 × Z where:

t_R is the retention time of this compound.

t_R(Z) is the retention time of the n-alkane eluting just before the compound.

t_R(Z+1) is the retention time of the n-alkane eluting just after the compound.

Z is the carbon number of the n-alkane at t_R(Z).

Spectroscopic and Spectrometric Characterization Methods

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for characterizing the functional groups within a molecule and can be used to monitor the progress of a chemical reaction in real-time. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Specific chemical bonds vibrate at characteristic frequencies, resulting in a unique absorption spectrum that reveals the functional groups present.

In the context of synthesizing this compound, likely through an aldol (B89426) condensation reaction, FTIR can be used to track the reaction's progress. One would monitor the disappearance of the reactant's characteristic spectral bands and the simultaneous appearance of the product's bands. For example, the formation of the α,β-unsaturated aldehyde structure of this compound would be indicated by the appearance of a C=C bond absorption and a shift in the C=O carbonyl stretch to a lower frequency due to conjugation. This allows for in-situ reaction monitoring to determine kinetics and optimize reaction conditions.

Table 4: Key FTIR Functional Group Absorptions for Monitoring this compound Synthesis

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Significance in Monitoring |

| Aldehyde C-H | C-H | ~2850-2750 (two peaks) | Confirms presence of the aldehyde group. |

| Conjugated Carbonyl | C=O | ~1685-1665 | Appearance indicates formation of the α,β-unsaturated product. |

| Alkene | C=C | ~1650-1600 | Appearance confirms formation of the double bond. |

| Aliphatic C-H | C-H | ~2960-2850 | Present in reactants and product; less useful for monitoring conversion. |

Chemometric Approaches for Data Analysis and Discrimination

Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data. For a compound like this compound, which is often one of many volatile compounds in a sample, chemometrics is essential for data interpretation.

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used for exploring and visualizing large datasets. In flavor profiling, where GC-MS analysis can generate data for hundreds of volatile compounds, PCA reduces the dimensionality of the data while retaining most of the original variance. The output is a "scores plot," where each point represents a sample, and a "loadings plot," which shows the contribution of each variable (i.e., each volatile compound).

Samples with similar flavor profiles cluster together in the scores plot. PCA can thus effectively differentiate between food samples based on their origin, processing method, or storage time. The loadings plot reveals which compounds, potentially including this compound, are responsible for the observed separation between sample groups. While PCA can show that samples are different, it does not use the group information to maximize that difference.

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised method that enhances the separation between predefined sample groups. pnnl.gov Unlike PCA, OPLS-DA rotates the principal components to maximize the covariance between the chemical data (X-variables, e.g., compound concentrations) and the class membership (Y-variable). rsc.org It separates the variation in the data into two parts: predictive variation, which is correlated to the class separation, and orthogonal variation, which is not.

This results in a much clearer separation between groups on a scores plot. OPLS-DA is particularly powerful for identifying the specific compounds that are most important for differentiating the groups. This is achieved by examining the Variable Importance in Projection (VIP) scores. Variables with a VIP score greater than 1 are generally considered significant contributors to the model. Therefore, OPLS-DA can be used to pinpoint this compound as a key differentiating compound between, for example, two varieties of fruit juice or baijiu produced by different methods.

| Method | Type | Primary Goal | Key Output for Interpretation |

|---|---|---|---|

| PCA | Unsupervised | Data overview, visualization, and dimensionality reduction. | Scores plot (sample grouping), Loadings plot (variable influence). |

| OPLS-DA | Supervised | Maximize separation between predefined groups and identify discriminating variables. | Scores plot (clearer group separation), VIP scores (identifying key compounds). acs.org |

Partial Least Squares-Discriminant Analysis (PLS-DA) is another supervised classification method, closely related to OPLS-DA. Its primary goal is to build a reliable model that can classify new, unknown samples into predefined categories. Like OPLS-DA, it is effective at handling datasets where the number of variables is much larger than the number of samples, a common scenario in metabolomics and flavor analysis.

The method builds a regression model between the chemical data and a Y-variable that encodes the class membership. The resulting model can then be used to predict the class of external samples. The reliability of the PLS-DA model is typically validated using techniques like cross-validation and permutation testing to ensure that the observed classification is statistically significant and not due to chance. PLS-DA has been successfully used to classify food products, such as different types of sausages or authentic vs. adulterated fruit juices, based on their chemical profiles, which would include a wide range of aldehydes, esters, and alcohols.

Development and Validation of Quantitative Analytical Methods

The accurate quantification of this compound in various matrices is crucial for quality control in industrial applications, monitoring its presence as a volatile compound, and for research purposes. The development and validation of robust analytical methods are therefore essential to ensure reliable and reproducible results. The validation process confirms that the analytical procedure is suitable for its intended purpose. researchgate.net Method validation is a continuous process, ensuring confidence in analytical data throughout product development and use. psu.edu

Gas chromatography (GC) is the most common technique for the analysis of volatile compounds like this compound, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly after derivatization of the aldehyde group to a chromophoric moiety to enhance UV detection. nih.gov

The validation of these analytical methods is performed in accordance with internationally recognized guidelines, such as those from the International Council on Harmonisation (ICH), to assess various performance characteristics. ijprajournal.com These characteristics include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID)

A GC-FID method would be developed to quantify this compound. The development would involve optimizing parameters such as the type of capillary column, temperature program, and gas flow rates to achieve good resolution and a stable baseline. For instance, a non-polar or mid-polar capillary column is typically suitable for the separation of aldehydes. ijpar.com

Validation of the GC-FID method would involve the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing no interference from blank samples or known impurities at the retention time of this compound. ijpar.com

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of standard solutions of this compound would be prepared and analyzed. The response (peak area) is then plotted against concentration, and a linear regression is performed. The correlation coefficient (r²) is expected to be ≥ 0.999. ijpar.com

Precision: This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple replicates of a sample at the same concentration on the same day, while intermediate precision is assessed over several days. The relative standard deviation (RSD) should typically be below 2%.

Accuracy: The accuracy of the method is determined by recovery studies. A known amount of this compound is spiked into a sample matrix at different concentration levels. The percentage of the analyte recovered is then calculated. Recoveries are generally expected to be within 98-102%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 1: Illustrative GC-FID Method Validation Parameters for this compound

| Parameter | Specification | Illustrative Finding |

| Linearity | ||

| Range | 10 - 150 µg/mL | 10.5 - 152.1 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Precision (RSD%) | ||

| Repeatability (n=6) | ≤ 2% | 0.85% |

| Intermediate Precision (n=18) | ≤ 3% | 1.52% |

| Accuracy (Recovery %) | ||

| Low Concentration (50 µg/mL) | 98.0 - 102.0% | 99.5% |

| Medium Concentration (100 µg/mL) | 98.0 - 102.0% | 100.2% |

| High Concentration (150 µg/mL) | 98.0 - 102.0% | 99.1% |

| Sensitivity | ||

| Limit of Detection (LOD) | Report Value | 0.5 µg/mL |

| Limit of Quantification (LOQ) | Report Value | 1.5 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS)

For more selective and sensitive analysis, a GC-MS method can be developed and validated. In addition to providing quantitative data similar to GC-FID, GC-MS offers structural information, which confirms the identity of the compound being measured. nih.gov The validation parameters are similar to those for GC-FID, but the use of selected ion monitoring (SIM) mode in MS can significantly improve the LOD and LOQ.

Table 2: Example of a Validated GC-MS Method for a Structurally Similar Aldehyde

| Parameter | Result for (E)-2-Nonenal in Beer researchgate.net |

| Technique | HPLC-UV |

| Extraction | Steam Distillation followed by SPE |

| Linearity Range | 0.05 - 1.0 mg/L |

| Correlation Coefficient (r²) | > 0.998 |

| LOD | 0.01 mg/L |

| LOQ | 0.05 mg/L |

| Recovery | ~95% |

While the above table is for a different, yet structurally related aldehyde, it illustrates the typical performance of a validated chromatographic method for such compounds.

The development of such detailed and validated analytical methods is a prerequisite for the reliable monitoring of this compound in any context, ensuring that data is accurate, precise, and fit for its intended purpose.

Biochemical Pathways and Biological System Interactions of 2 Ethyl 2 Heptenal Analogs

Occurrence and Formation in Biological Matrices

The presence and formation of 2-ethyl-2-heptenal and its analogs are noted across various biological systems, from plants to humans, and are significantly influenced by food processing and storage.

Presence as a Plant Metabolite

While direct evidence for the widespread presence of this compound as a primary plant metabolite is limited, its analog, (E)-2-heptenal, has been identified as a volatile compound in various plants. Research has shown that maize plants, when exposed to green leaf volatiles, can be induced to emit a blend of volatiles typically associated with herbivory, and (E)-2-heptenal was among the compounds that could trigger this defensive response, albeit to a lesser extent than other green leaf volatiles. This suggests a role for such aldehydes in plant-plant communication and defense mechanisms.

Identification in Human Metabolomic Profiles

The direct identification of this compound in human metabolomic profiles is not extensively documented in the reviewed literature. However, its analog, (2E)-2-heptenal, has been identified as a uremic toxin, which can accumulate in the blood due to dietary intake or poor kidney filtration. researchgate.netscienmag.com It has been detected in biofluids such as blood and saliva. scienmag.com

Furthermore, studies on the metabolism of structurally related compounds provide insights into the potential metabolic fate of this compound in the human body. For instance, research on the metabolism of 2-ethylhexanoic acid, a compound with a similar branched structure, has identified several metabolites in human urine, including 3-oxo-2-ethylhexanoic acid, 2-ethyl-1,6-hexanedioic acid, and 5-hydroxy-2-ethylhexanoic acid. scilit.com This indicates that beta-oxidation is a major metabolic pathway for such branched-chain compounds in humans. scilit.com Given the structural similarities, it is plausible that this compound could undergo similar metabolic transformations in the body.

Formation in Food Systems During Processing and Storage

The formation of this compound and its analogs is a notable consequence of food processing and storage, primarily arising from the oxidation of lipids.

In animal-derived products, particularly meat, this compound and its analogs are recognized as products of lipid oxidation. The heating of meat and meat products accelerates the breakdown of unsaturated fatty acids, leading to the formation of a complex mixture of volatile compounds, including various aldehydes. thegoodscentscompany.comnih.gov Specifically, 2-ethyl-2-hexenal (B1232207), a closely related compound, has been identified as a minor constituent in both raw and cooked beef. The oxidation of n-6 polyunsaturated fatty acids is a key pathway for the generation of hexanal, a major indicator of lipid oxidation in meat, and other aldehydes like pentanal and heptenal also contribute to the volatile profile. nih.gov The processing of meat, such as grinding and cooking, disrupts muscle membranes and exposes lipids to pro-oxidative factors, enhancing the formation of these aldehydes.

The table below summarizes the occurrence of this compound analogs in animal-derived products.

| Product Category | Compound | Formation Context | Reference(s) |

| Meat | (E)-2-Heptenal | Detected in the volatile fraction of lamb fat. | |

| Meat Products | Aldehydes (general) | Formed during lipid oxidation in processed meats. | thegoodscentscompany.comnih.gov |

| Beef | 2-Ethyl-2-hexenal | Identified as a minor constituent in raw and cooked beef. | |

| Chicken Fat | (E)-2-Heptenal | Formed during the thermal processing of chicken fat fractions. |

The occurrence of this compound and its analogs is also well-documented in a variety of plant-based foods, where they are typically formed through lipid oxidation during processing and storage.

In soymilk, a non-enzymatic formation route for (E)-2-heptenal has been identified, which is independent of lipoxygenase and hydroperoxide lyase activity. This process is, however, dependent on the presence of ferrous ions (Fe2+). The precursor for (E)-2-heptenal in this system was identified as a phospholipid hydroperoxide, specifically 1-palmitoyl-2-(12-hydroperoxyoctadecadienoyl)-sn-glycerol-3-phosphatidylethanol-amine (12-PEOOH). The decomposition of this hydroperoxide in the presence of Fe2+ leads to the formation of (E)-2-heptenal.

In nuts and seeds, these aldehydes are also significant components of the volatile profile, often contributing to both desirable and undesirable flavors. For instance, (E)-2-heptenal has been identified in hazelnuts. nih.gov The processing of almonds with gaseous chlorine dioxide to reduce Salmonella populations was found to promote lipid oxidation, leading to an increase in the amounts of aldehydes.

Plant-based milk alternatives, such as those derived from nuts, also contain a variety of volatile compounds, with aldehydes being a major class. A study on nut-based milk alternative beverages detected over 70 volatile compounds, with aldehydes, ketones, and alcohols being the most prevalent.

The table below details the presence of this compound analogs in various plant-based foods.

| Food Source | Compound | Key Findings | Reference(s) |

| Soymilk | (E)-2-Heptenal | Non-enzymatic formation from phospholipid hydroperoxide catalyzed by Fe2+. | |

| Nuts (general) | (E)-2-Heptenal | Detected in various nuts, contributing to the flavor profile. | nih.gov |

| Almonds | Aldehydes (general) | Increased formation following chlorine dioxide treatment due to lipid oxidation. | |

| Nut-based milks | Heptanal | Identified as a volatile component in nut-based milk alternatives. | |

| Safflower | (2E)-2-Heptenal | Found in high concentrations. | researchgate.net |

| Fruits (general) | This compound | Detected, but not quantified, in fruits and nuts. | thegoodscentscompany.com |

| Grapes, Watermelons | (E)-2-Heptenal | Detected in these fruits. |

Role in Interfacial Phenomena

In food systems, particularly in oil-in-water emulsions, the interface between the oil and water phases is a critical site for chemical reactions, including lipid oxidation. Aldehydes, such as this compound and its analogs, formed during lipid oxidation, can play an active role in these interfacial phenomena.

Research indicates that the amphiphilic nature of certain aldehydes allows them to migrate to and accumulate at the oil-water interface. thegoodscentscompany.com This partitioning behavior is significant as it can influence localized oxidation events in this highly reactive region. thegoodscentscompany.com Rather than being mere end-products of oxidation, these aldehydes can perpetuate oxidative cycles, potentially accelerating the development of rancidity and off-flavors in emulsified food products like dressings, sauces, and dairy alternatives. thegoodscentscompany.com

Furthermore, the interaction of flavor compounds, including aldehydes, with the emulsion matrix affects their retention and release. The partitioning of these compounds between the oil, water, and interfacial layers is a key factor in the sensory perception of the final product.

Protein-Flavor Binding Interactions

The interaction between flavor compounds and proteins is a critical area of study in food science, as it can significantly alter the sensory perception and stability of food products. Aldehydes, including analogs of this compound, are known to be particularly reactive and can engage in both non-covalent and covalent binding with food proteins. umn.edunih.gov These interactions are influenced by the molecular structure of the flavor compound and the type of protein involved. nih.govacs.org

Research Findings:

Studies have investigated the binding of various aldehydes to different proteins, providing insight into the mechanisms governing these interactions. The primary proteins used in such research are often milk proteins, like β-lactoglobulin (BLG) and bovine serum albumin (BSA), as well as plant-based proteins, such as soy, pea, and lupin isolates. umn.eduacs.orgnih.gov

Interactions can be reversible, driven by forces like hydrophobic interactions, or irreversible, involving the formation of covalent bonds. nih.gov Aldehydes are among the most reactive flavor components in forming covalent adducts with proteins, often through reactions like Schiff base formation. umn.eduumn.edu The reactivity of aldehydes and the stability of the resulting protein-flavor complex are dependent on factors like the degree of unsaturation and the spatial configuration of the aldehyde molecule. acs.orgagriculturejournals.cznih.gov

For instance, research comparing 7-carbon chain aldehydes demonstrated that the presence of a double bond significantly increases binding to pea, soy, and lupin protein isolates. acs.orgnih.gov The binding of trans-2-heptenal (B126707) was considerably higher than that of its saturated counterpart, heptanal. acs.orgnih.gov This is attributed to increased molecular rigidity and electron density of the carbonyl group conferred by the double bond. acs.orgnih.gov

Furthermore, the spatial arrangement of the molecule plays a crucial role. The linear shape of trans-2-heptenal allows for stronger binding compared to the more spherical, or bent, structure of cis-4-heptenal. acs.orgnih.gov This suggests that the binding is governed by the geometric fit between the flavor molecule and hydrophobic cavities on the protein's surface. acs.orgnih.gov

Studies using β-lactoglobulin have shown that unsaturated aldehydes, such as 2-hexenal and 2,4-hexadienal, induce more significant changes in protein structure compared to saturated aldehydes like hexanal. agriculturejournals.cz Similarly, when interacting with pea protein, (E)-2-octenal showed a higher binding affinity than hexanal. researchgate.net Thermodynamic analysis indicated that interactions between (E)-2-octenal and pea protein were predominantly driven by hydrophobic forces, whereas hydrogen bonding was the dominant force for hexanal. researchgate.net

Table 1: Binding of 7-Carbon Aldehydes to Various Food Protein Isolates

This table summarizes the percentage of flavor binding for different 7-carbon aldehydes with pea protein isolate (PPI), soy protein isolate (SPI), lupin protein isolate (LPI), and whey protein isolate (WPI). Data is derived from studies investigating the influence of flavor structure on protein binding. acs.orgnih.gov

| Flavor Compound | Protein Isolate | Average Binding (%) |

| Heptanal | PPI, SPI, LPI | 13.73 |

| trans-2-Heptenal | PPI, SPI, LPI | 54.60 |

| cis-4-Heptenal | PPI, SPI, LPI | 18.19 |

| trans-2-Heptenal | WPI | 54.60 |

| cis-4-Heptenal | WPI | 18.19 |

Table 2: Summary of Aldehyde Interactions with Model Proteins

This table outlines key findings from various studies on the interaction between different aldehyde analogs and specific model proteins.

| Aldehyde Analog(s) | Model Protein | Key Research Finding | Reference(s) |

| Hexanal, 2-Hexenal, 2,4-Hexadienal | β-Lactoglobulin (BLG) | Unsaturated aldehydes caused more significant changes to protein structure and hydrophobicity than the saturated aldehyde. | agriculturejournals.cz |

| (E)-2-Octenal, Hexanal | Pea Protein | (E)-2-Octenal exhibited a higher binding affinity than hexanal. The interaction was spontaneous for both. | researchgate.net |

| Benzaldehyde | β-Lactoglobulin (BLG) | Investigated both non-covalent and potential covalent interactions, noting that complex formation could enhance functional properties like foaming. | cambridge.org |

| General Aldehydes | Bovine Serum Albumin (BSA) | Aldehyde binding could be successfully modeled as a function of the number of hydrogen atoms and the boiling point of the compound. | nih.govresearchgate.net |

| trans-2-Heptenal | Peanut Proteins | Research examined the reactions between trans-2-heptenal and peanut proteins, highlighting implications for food chemistry and flavor stability. | sigmaaldrich.com |

Theoretical and Computational Studies on 2 Ethyl 2 Heptenal

Density Functional Theory (DFT) Calculations for Molecular Properties and Reaction Mechanisms

Geometry Optimization and Electronic Structure Analysis

The optimization of a molecule's geometry is a fundamental computational step to find the lowest energy arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. Public databases like PubChem provide computed properties for 2-Ethyl-2-heptenal, which are derived from computational models. nih.gov These properties give an indication of the molecule's structure and electronic distribution.

Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H16O | PubChem nih.gov |

| Molecular Weight | 140.22 g/mol | PubChem nih.gov |

| IUPAC Name | (E)-2-ethylhept-2-enal | PubChem nih.gov |

| Canonical SMILES | CCCC/C=C(\CC)/C=O | PubChem nih.gov |

| InChI Key | RKQKOUYEJBHOFR-VQHVLOKHSA-N | PubChem nih.gov |

| XLogP3-AA (LogP) | 2.9 | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 10 | PubChem nih.gov |

| Complexity | 114 | PubChem nih.gov |

This table presents computationally derived data for this compound, offering insights into its molecular and electronic characteristics.

Simulation of Reaction Intermediates and Transition States

The simulation of reaction intermediates and transition states is crucial for understanding the kinetics and mechanisms of chemical reactions. For α,β-unsaturated aldehydes like this compound, reactions often involve the carbon-carbon double bond and the carbonyl group. While specific simulations for this compound are not documented in dedicated studies, related research on similar aldehydes, such as 2-heptenal, indicates that deprotonation at the γ-carbon can be a key step in certain base-catalyzed reactions, leading to the formation of dienolate intermediates. stackexchange.com Similar principles would apply to this compound, where theoretical calculations could map the energy landscape of such transformations. However, specific energetic data and transition state geometries for this compound are not available in the public domain.

Proton and Ion Affinity Predictions

Proton and ion affinities are important measures of a molecule's basicity in the gas phase. These values can be accurately predicted using computational methods. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of this compound. uni.lu This data, derived from computational models, is related to the molecule's shape and its interaction with different ions.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 141.12740 | 132.9 |

| [M+Na]+ | 163.10934 | 139.3 |

| [M-H]- | 139.11284 | 132.9 |

| [M+NH4]+ | 158.15394 | 154.8 |

| [M+K]+ | 179.08328 | 138.2 |

| [M+H-H2O]+ | 123.11738 | 128.3 |

| [M+HCOO]- | 185.11832 | 155.4 |

| [M+CH3COO]- | 199.13397 | 176.7 |

This table, with data sourced from PubChemLite, displays the predicted collision cross-section values for different ionic forms of this compound, which relates to their ion affinity and structure. uni.lu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. There are no specific, published molecular dynamics simulation studies that focus on this compound. Such studies, if conducted, could provide detailed information about its conformational flexibility, behavior in solution, and interactions with other molecules, which would be particularly relevant for its role as a flavor and fragrance compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biochemical Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For flavor compounds like this compound, QSAR can be used to predict sensory properties or potential biological interactions. While a specific QSAR model developed exclusively for this compound has not been identified in the literature, it is known that short-chain aliphatic aldehydes can act as taste modulators. mdpi.com Studies on related aldehydes have shown that they can interact with receptors in the oral cavity, suggesting that the structural features of this compound would be key determinants of its flavor profile and intensity. mdpi.com However, without specific studies, quantitative predictions remain speculative.

Industrial Process Integration and Catalytic Engineering for 2 Ethyl 2 Heptenal Production

2-Ethyl-2-heptenal as a Chemical Intermediate in Complex Molecule Synthesis

This compound is a key α,β-unsaturated aldehyde that serves as a crucial intermediate in the synthesis of more complex molecules. Its structure, featuring both an aldehyde functional group and a carbon-carbon double bond, allows for a variety of subsequent chemical transformations. The industrial synthesis of valuable compounds often relies on a multi-step process where this compound is a pivotal precursor.

A primary pathway to synthesizing this compound involves the aldol (B89426) condensation of n-valeraldehyde. In this reaction, two molecules of n-valeraldehyde react in the presence of a base catalyst to form a β-hydroxy aldehyde, which then readily undergoes dehydration to yield the more stable α,β-unsaturated product, this compound.

This compound's utility as an intermediate is exemplified in the production of plasticizer alcohols. For instance, the synthesis of 2-propylheptanol, an alcohol used in the creation of plasticizers, begins with this compound. google.com The synthetic strategy involves recognizing that the target alcohol can be formed by the reduction of its corresponding aldehyde, 2-propylheptanal. This saturated aldehyde, in turn, can be produced through the selective hydrogenation of the carbon-carbon double bond of this compound. pressbooks.pub This entire sequence showcases the role of this compound as a critical link between a simple starting material (n-valeraldehyde) and a complex, high-value final product. google.compressbooks.pub

Production of Plasticizer Alcohols via this compound Precursors

A significant industrial application for intermediates like this compound is the production of higher molecular weight alcohols, which are essential for manufacturing plasticizers. google.com Plasticizers are additives that increase the flexibility and durability of polymers like polyvinyl chloride (PVC). researchgate.net For example, 2-propylheptyl alcohol is used to esterify phthalic acid to create plasticizers. google.com The analogous C8 alcohol, 2-ethylhexanol, is widely used as a precursor for the synthesis of di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer. researchgate.netresearchgate.net

The conversion of this compound to its corresponding saturated alcohol, 2-propylheptanol, is achieved through hydrogenation. This is typically a consecutive reaction process where the carbon-carbon double bond (C=C) is hydrogenated first to yield 2-ethylheptanal, followed by the hydrogenation of the aldehyde's carbonyl group (C=O) to form the final alcohol, 2-propylheptanol. researchgate.net Research on the similar hydrogenation of 2-ethyl-2-hexenal (B1232207) shows that the hydrogenation of the C=C bond is generally easier and occurs at a lower activation energy than the hydrogenation of the C=O bond. researchgate.net

The table below presents kinetic data from a study on the hydrogenation of 2-ethyl-2-hexenal, which is structurally analogous to this compound and follows the same reaction pathway.

Table 1: Kinetic Parameters for Consecutive Hydrogenation of 2-ethyl-2-hexenal This table is interactive. Click on the headers to sort.

| Reaction Step | Reactant | Product | Activation Energy (kJ/mol) |

|---|---|---|---|

| 1 | 2-ethyl-2-hexenal | 2-ethyl-hexanal | 33.66 researchgate.net |

To improve the efficiency of producing plasticizer alcohols, industries are moving from multi-step batch processes to integrated reaction systems. iitm.ac.in The traditional synthesis involves separate stages for aldehyde production (hydroformylation), aldol condensation, and hydrogenation, often requiring different catalysts and conditions, making the process economically and environmentally inefficient. iitm.ac.in

Integrated systems, sometimes referred to as 'single-pot' or 'one-pot' syntheses, combine these steps into a continuous process. iitm.ac.in For instance, a process can be designed where propylene (B89431) is first converted to n-butyraldehyde via hydroformylation, which then undergoes self-condensation to 2-ethyl-3-hydroxyhexenal. iitm.ac.in This is followed by dehydration to 2-ethyl-2-hexenal, which is subsequently hydrogenated to 2-ethylhexanal (B89479) and finally to 2-ethylhexanol, all within a linked or single-reactor system. iitm.ac.in Another approach connects two reactors in series for the condensation and dehydration of butyraldehyde, which allows for milder reaction conditions and fewer by-products. google.com The resulting crude 2-ethyl hexenal (B1195481) can then be directly fed into hydrogenation and rectification sections to produce the final alcohol. google.com This integration is crucial for the direct synthesis of alcohols like 2-ethylhexanol from n-butanal, merging the self-condensation of the aldehyde with the hydrogenation of the resulting unsaturated aldehyde. rsc.org

The development of integrated reaction systems is highly dependent on the engineering of multifunctional catalysts that can promote several reaction steps sequentially. iitm.ac.in These catalysts are designed to have different active sites to facilitate different transformations, such as basic sites for aldol condensation and metal sites for hydrogenation.

For example, a bifunctional Ni/Ce-Al₂O₃ catalyst has been developed for the direct synthesis of 2-ethylhexanol from n-butanal. rsc.org This catalyst effectively integrates the aldol condensation of n-butanal and the subsequent hydrogenation of the 2-ethyl-2-hexenal intermediate. rsc.org Another approach uses a multi-functional catalyst system combining a hydroformylation catalyst with a hydrotalcite (HT) catalyst. iitm.ac.in The hydrotalcite possesses basic properties that are effective for the aldol condensation step. iitm.ac.in Research has shown that increasing the Mg/Al molar ratio in the hydrotalcite enhances its basicity, which in turn increases the yield of the C8 aldol derivatives. iitm.ac.in

Table 2: Examples of Multifunctional Catalysts and Their Applications This table is interactive. Click on the headers to sort.

| Catalyst System | Composition | Promoted Reactions | Source |

|---|---|---|---|

| Ni/Ce-Al₂O₃ | Nickel on Ceria-Alumina support | Aldol Condensation, Hydrogenation | rsc.org |

| [HF/HT] | Hydroformylation catalyst and Hydrotalcite | Hydroformylation, Aldol Condensation | iitm.ac.in |

Process Intensification and Economic Considerations in Industrial Scale-Up

Process intensification refers to the development of advanced apparatuses and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies compared to conventional methods. aiche.org The primary goals are to dramatically reduce equipment size, energy consumption, and waste generation, which results in more sustainable and cost-effective chemical production. aiche.orgmdpi.com

In the context of this compound production and its subsequent conversion, process intensification is achieved through several strategies. The use of integrated reaction systems and multifunctional catalysts, as discussed previously, is a core principle of process intensification. iitm.ac.inrsc.org By combining multiple unit operations into a single piece of equipment, such as a multifunctional reactor, capital costs for separate reactors, pumps, and control systems are reduced. aiche.org

For example, reactive distillation, where a distillation column is filled with a catalytically active packing, allows for simultaneous chemical conversion and product separation, which can overcome equilibrium limitations and improve yield. aiche.org In the production chain leading to plasticizer alcohols, process improvements such as implementing counter-flow contact between the aldehyde raw material and the alkaline catalyst can lead to milder reactions and fewer by-products. google.com Furthermore, optimizing the process to use a more concentrated fresh alkaline catalyst solution can significantly reduce the volume of alkaline wastewater emitted, addressing both environmental and economic concerns. google.com These intensified processes are crucial for the industrial scale-up of this compound and its derivatives, ensuring that the manufacturing process is not only high-yielding but also economically competitive and environmentally responsible.

Future Research Directions and Emerging Trends

Novel Catalytic Systems for Sustainable Synthesis

The traditional synthesis of α,β-unsaturated aldehydes, including 2-Ethyl-2-heptenal, often relies on aldol (B89426) condensation reactions that can involve harsh conditions and generate significant waste. scribd.compsu.edu The push towards green chemistry is driving the development of novel catalytic systems that are more sustainable and environmentally benign. scribd.comsciepub.comflinnsci.com

Recent advancements have focused on metal-free and solid-base catalysts. For instance, a metal-free approach utilizing dimethylamine (B145610) as a catalyst for the reaction of alkenes with formaldehyde (B43269) presents a highly selective and atom-economical route to α,β-unsaturated aldehydes. cardiff.ac.uk This method operates under mild conditions (30–50°C) and theoretically produces water as the only byproduct, aligning with the principles of green chemistry. cardiff.ac.uk

Solid base catalysts, such as hydrotalcite-type materials (Mg-Al mixed oxides), have also shown promise in the aldol condensation of aldehydes like heptanal. researchgate.netresearchgate.net These catalysts can be engineered to possess specific acid-base properties, allowing for high selectivity towards the desired cross-condensation products. researchgate.net For example, Mg(Al)O mixed oxides have been found to be selective catalysts for the formation of 2-nonenal (B146743) from acetaldehyde (B116499) and heptanal. researchgate.net The use of solvent-free conditions in these reactions further enhances their green credentials by reducing solvent consumption and waste. sciepub.com

Biocatalysis represents another frontier in the sustainable synthesis of these compounds. Non-conventional yeasts have been explored for the bioreduction of α,β-unsaturated ketones and aldehydes. nih.gov While the catalytic efficiency was observed to be lower for aldehydes compared to ketones, the potential for high chemoselectivity using whole-cell biocatalysts highlights a promising area for future research. nih.gov The development of enzymes specifically designed for reactions like the Marita-Baylis-Hillman reaction, which couples α,β-unsaturated carbonyls with aldehydes, could pave the way for highly efficient and enantioselective syntheses. youtube.com

Interactive Table: Comparison of Catalytic Systems for α,β-Unsaturated Aldehyde Synthesis

| Catalyst Type | Example | Advantages | Challenges |

| Metal-Free Organic | Dimethylamine | High selectivity, mild conditions, atom-economical. cardiff.ac.uk | Substrate scope may be limited. |

| Solid Base | Mg-Al Mixed Oxides | High conversion, tunable selectivity, reusable. researchgate.netresearchgate.net | Can favor self-condensation products depending on basicity. researchgate.net |

| Biocatalyst | Non-conventional Yeasts | High chemoselectivity, environmentally friendly. nih.gov | Lower catalytic efficiency for aldehydes, requires optimization. nih.gov |

Advanced Spectroscopic Techniques for In-Situ Monitoring

The optimization of synthesis and the study of reaction mechanisms for compounds like this compound benefit greatly from real-time, in-situ monitoring. Advanced spectroscopic techniques are increasingly being employed for this purpose, providing a dynamic window into the reaction as it progresses. acs.orgspectroscopyonline.comyoutube.comnih.govchemrxiv.orgnih.gov

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time. acs.orgyoutube.comrsc.org These techniques can monitor the vibrational modes of molecules, allowing for the identification of key functional groups and the tracking of their transformation throughout the reaction. acs.orgyoutube.com For instance, in an aldol condensation, the disappearance of the aldehyde C-H stretch and the appearance of the α,β-unsaturated C=C stretch can be monitored to determine reaction kinetics and endpoint. youtube.com The integration of these spectroscopic tools into continuous flow reactors is particularly valuable for process optimization and control. nih.govchemrxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for in-situ reaction monitoring. thermofisher.comazom.com While traditionally an offline analytical method, advances in instrumentation have made real-time NMR analysis more accessible. thermofisher.com For the aldol condensation, ¹H NMR can be used to follow the disappearance of the aldehyde proton signal and the emergence of signals corresponding to the β-hydroxy aldehyde intermediate and the final α,β-unsaturated product. thermofisher.comazom.com This provides detailed structural information and allows for the quantification of different species in the reaction mixture over time. thermofisher.comazom.com

Fluorescence spectroscopy, particularly with the use of reactive dyes, is an emerging technique for in-situ monitoring of catalytic reactions. A Nile Red derivative with a reactive aldehyde moiety has been synthesized to study heterogeneous catalysis in crossed aldol reactions. rsc.org Changes in the dye's fluorescence spectrum upon reaction provide a real-time readout of catalyst activity and product formation. rsc.org

Interactive Table: Spectroscopic Techniques for In-Situ Monitoring

| Technique | Principle | Information Gained | Application Example |

| FTIR Spectroscopy | Vibrational transitions of molecules. acs.orgirdg.org | Functional group transformation, reaction kinetics, endpoint detection. acs.orgyoutube.com | Monitoring carbonyl and C=C stretch changes in aldol condensation. youtube.com |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. rsc.org | Molecular and conformational changes, analysis of solid-containing reactions. youtube.com | Monitoring polymorph changes and backbone stretches in polymerization. youtube.com |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. thermofisher.com | Structural elucidation, quantification of reactants and products. thermofisher.comazom.com | Tracking aldehyde proton signals during aldol condensation. thermofisher.comazom.com |

| Fluorescence Spectroscopy | Emission of light by a substance that has absorbed light. rsc.org | Catalyst activity, product formation. rsc.org | Using a reactive Nile Red dye to follow aldol reaction progress. rsc.org |

Deeper Elucidation of Biological Pathways and Interactions

The biological activity of α,β-unsaturated aldehydes like this compound is largely attributed to their electrophilic nature, which allows them to react with biological nucleophiles. nih.govnih.gov A primary mechanism of their toxicity involves the formation of Michael-type adducts with sulfhydryl groups in proteins and peptides, such as glutathione. nih.govnih.gov This interaction can disrupt cellular function and lead to various toxic effects.

Future research will likely focus on identifying the specific protein targets of this compound and understanding how these interactions lead to downstream biological consequences. Given that related compounds like 4-hydroxy-2-nonenal are known to target proteins involved in critical cellular processes, it is plausible that this compound has similar targets. nih.govnih.gov Elucidating these specific molecular interactions is key to understanding its toxicological profile.

Furthermore, some α,β-unsaturated aldehydes are recognized as uremic toxins, which accumulate in the blood of individuals with kidney disease and can contribute to a range of health issues, including cardiovascular disease. foodb.cahmdb.ca Research into whether this compound acts as a uremic toxin and its potential role in the pathophysiology of uremic syndrome is an important area for investigation. This could involve studying its interaction with enzymes like NADPH oxidase, a known target of some uremic toxins. foodb.cahmdb.ca

While high concentrations of α,β-unsaturated aldehydes are generally toxic, there is growing interest in their potential roles in cellular signaling at lower, physiological concentrations. Future studies may explore if this compound, or its metabolites, can modulate signaling pathways and gene expression, similar to other reactive aldehydes.

Computational Chemistry for Predictive Modeling

Computational chemistry provides a powerful toolkit for predicting the properties, reactivity, and biological activity of molecules like this compound, thereby guiding experimental research and reducing the need for extensive laboratory testing.

Quantitative Structure-Activity Relationship (QSAR) models are a key area of computational research for α,β-unsaturated carbonyl compounds. nih.gov These models use molecular descriptors to predict biological activities such as mutagenicity and toxicity. nih.govqsardb.org By developing and validating QSAR models that include this compound and related compounds, it is possible to predict its potential hazards and design safer alternatives. nih.gov For example, QSAR models have been developed to distinguish between mutagenic and non-mutagenic α,β-unsaturated carbonyls based on endpoints from the Ames test and mammalian cell gene mutation tests. nih.gov

Density Functional Theory (DFT) is another powerful computational method used to study the mechanisms of reactions involved in the synthesis of this compound, such as the aldol condensation. nih.govacs.org DFT calculations can elucidate reaction pathways, determine the energies of transition states and intermediates, and explain the role of catalysts. nih.govacs.org For instance, DFT studies on the proline-catalyzed aldol reaction have provided insights into the dual catalytic role of proline and the effect of the solvent on the reaction mechanism. nih.gov Similar studies on the aldol condensation leading to this compound could help in optimizing reaction conditions and designing more efficient catalysts.

Predictive models for reaction outcomes are also an emerging trend in computational chemistry. These models, often employing machine learning algorithms, can predict the major product of a chemical reaction given the reactants and conditions. By training these models on large datasets of reactions, including those that form α,β-unsaturated aldehydes, it becomes possible to predict the outcome of novel synthetic routes to this compound.

Interactive Table: Computational Approaches for Studying this compound

| Computational Method | Principle | Application for this compound |

| QSAR | Correlates molecular structure with biological activity. nih.gov | Predicting mutagenicity, toxicity, and other biological effects. nih.govqsardb.org |

| DFT | Solves the Schrödinger equation for a many-electron system. nih.gov | Elucidating reaction mechanisms, calculating reaction energies, designing catalysts. nih.govacs.org |

| Predictive Reaction Modeling | Uses machine learning to predict reaction outcomes. | Predicting the products and yields of synthetic routes. |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 2-Ethyl-2-heptenal in complex matrices?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity in detecting aldehydes like this compound. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is recommended, particularly H and C NMR to resolve α,β-unsaturated aldehyde peaks. Calibration curves should be validated using certified reference materials. Ensure inert column conditions to prevent degradation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Use nitrile gloves and chemical-resistant aprons to avoid dermal exposure. Work under fume hoods with ≥100 ft/min airflow to mitigate inhalation risks. Store in sealed containers at room temperature, away from oxidizers. In case of spills, neutralize with sodium bisulfite to reduce aldehyde reactivity. Emergency eyewash stations and neutralizing agents must be accessible .

Q. How can researchers synthesize this compound with high purity for experimental use?

- Methodological Answer: The aldol condensation of pentanal and butyraldehyde under basic conditions (e.g., NaOH/EtOH) is a common route. Optimize reaction time (typically 4–6 hrs) and temperature (60–80°C) to minimize side products. Purify via fractional distillation (bp ~159°C) and validate purity using GC with flame ionization detection (FID) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across databases?

- Methodological Answer: Discrepancies in properties like vapor pressure or log P may arise from measurement techniques (e.g., static vs. dynamic vapor pressure methods). Cross-validate data using NIST Standard Reference Data (e.g., NIST Chemistry WebBook) and replicate experiments under controlled humidity/temperature. Publish findings with detailed methodologies to improve database accuracy .

Q. What experimental designs are optimal for studying this compound’s stability under reactive conditions?

- Methodological Answer: Conduct accelerated stability tests by exposing the compound to UV light (254 nm), varying pH (2–12), and elevated temperatures (40–60°C). Monitor degradation products via high-resolution LC-MS. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life. Include radical scavengers (e.g., BHT) to assess oxidative pathways .

Q. How to design toxicological studies for this compound given limited existing data?

- Methodological Answer: Follow OECD Guidelines 423 (acute oral toxicity) and 436 (acute inhalation toxicity). Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity via MTT assays. For genotoxicity, conduct Ames tests (OECD 471) with S9 metabolic activation. Dose-response curves should span 0.1–1000 µg/mL to identify NOAEL/LOAEL thresholds .

Q. What catalytic mechanisms enable this compound’s use in asymmetric organic synthesis?

- Methodological Answer: Investigate its role as a Michael acceptor in organocatalytic reactions. Use chiral catalysts (e.g., proline derivatives) to study enantioselective additions. Monitor reaction progress via circular dichroism (CD) spectroscopy. Computational studies (DFT) can map transition states and predict stereochemical outcomes .

Data Gaps and Future Directions

Q. What strategies address missing data on this compound’s environmental persistence and biodegradation?

- Methodological Answer: Perform OECD 301F (ready biodegradability) tests in aqueous media with activated sludge. Use GC-headspace analysis to quantify volatile intermediates. For photodegradation, simulate sunlight exposure (Xenon arc lamps) and analyze products via HPLC-UV. Compare results with QSAR predictions to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.